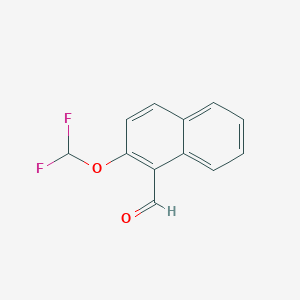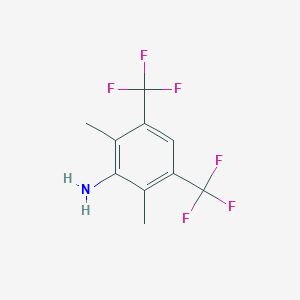
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as DTTC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of chromen-4-one derivatives, which are known to exhibit a wide range of biological activities. DTTC has been found to possess promising pharmacological properties, making it a potential candidate for drug development.
Mécanisme D'action
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one exerts its pharmacological effects by interacting with various molecular targets in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has also been found to reduce oxidative stress and inflammation, which are implicated in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one also exhibits a wide range of pharmacological properties, making it a versatile tool for scientific research. However, 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has some limitations as well. It is a synthetic compound and may not accurately represent the biological activity of natural compounds. Additionally, 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one may exhibit off-target effects, which could complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is the development of 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one's effects on the gut microbiome, which has been implicated in the development of various diseases. Additionally, 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one's potential as a tool for studying the molecular mechanisms of cancer and inflammation warrants further investigation.
Conclusion:
In conclusion, 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that exhibits promising pharmacological properties. It has been extensively studied for its potential applications in scientific research, including its anti-inflammatory, antioxidant, and anticancer activities. 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one's mechanism of action involves the interaction with various molecular targets in the body, and it has been found to exhibit a wide range of biochemical and physiological effects. While 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has some limitations, its potential as a tool for scientific research warrants further investigation.
Méthodes De Synthèse
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 7,8-dimethoxy-4-hydroxychromen-4-one with phenoxyacetic acid in the presence of trifluoroacetic anhydride. This reaction results in the formation of 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one with a yield of around 50%.
Applications De Recherche Scientifique
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. 7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O5/c1-23-12-9-8-11-13(22)16(25-10-6-4-3-5-7-10)17(18(19,20)21)26-14(11)15(12)24-2/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCNJBYIWZWLOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one | |
CAS RN |
315233-82-0 |
Source


|
| Record name | 7,8-DIMETHOXY-3-PHENOXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B380422.png)
![2-[Methyl(propan-2-yl)amino]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B380424.png)
![ethyl 2-(2-fluorobenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B380427.png)
![2-({2,4-bisnitrophenyl}sulfanyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380428.png)
![2-[(2Z)-4-(2-fluoro-4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B380429.png)
![10-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B380430.png)
![2-(4-(4-chlorophenyl)-2-[(3-methylphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380431.png)
![2-(4-[1,1'-biphenyl]-4-yl-2-[(3-methylphenyl)imino]-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B380433.png)
![1-(4-Bromophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B380434.png)


![(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380442.png)

![2-[1-(4-Methoxy-benzenesulfonyl)-piperidin-4-ylmethyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B380445.png)